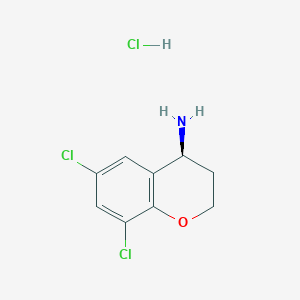

(S)-6,8-Dichlorochroman-4-amine hydrochloride

Description

(S)-6,8-Dichlorochroman-4-amine hydrochloride is a chiral organic compound with the molecular formula C₉H₁₀Cl₃NO and a molecular weight of 220.09 g/mol (monoisotopic mass: 219.0218) . It features a chroman backbone (a benzopyran derivative) substituted with chlorine atoms at positions 6 and 8 and an amine group at position 4. The S-configuration at the chiral center (C4) is critical for its stereospecific interactions in pharmacological contexts. The compound is available in high-purity grades (≥97%) for research and development applications .

Properties

IUPAC Name |

(4S)-6,8-dichloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO.ClH/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5;/h3-4,8H,1-2,12H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUPRINIJPDGQI-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=C(C=C2Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,8-Dichlorochroman-4-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the chroman ring, followed by chlorination at the 6 and 8 positions. The introduction of the amine group at position 4 is achieved through nucleophilic substitution reactions. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (S)-6,8-Dichlorochroman-4-amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction conditions such as temperature, pressure, and reagent concentrations to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-6,8-Dichlorochroman-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in amine derivatives. Substitution reactions can produce a variety of substituted chroman derivatives.

Scientific Research Applications

(S)-6,8-Dichlorochroman-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-6,8-Dichlorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Halogen Substitution: Chlorine vs. Dichloro vs. Difluoro: The dichloro derivative (Cl at 6,8) exhibits higher lipophilicity (logP ~2.5) than the difluoro analog (logP ~1.8), impacting membrane permeability .

Stereochemical Influence :

The S-configuration in (S)-6,8-Dichlorochroman-4-amine hydrochloride is associated with higher enantiomeric purity (>99% ee) compared to racemic mixtures, which is critical for targeted receptor binding .

Pharmacological Implications

- Receptor Binding : Dual chlorine substitution at positions 6 and 8 may enhance affinity for aminergic receptors (e.g., serotonin or dopamine receptors) due to electron-withdrawing effects and optimal steric fit .

- Metabolic Stability : Fluorinated analogs (e.g., 5,8-Difluoro) resist oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo .

Biological Activity

(S)-6,8-Dichlorochroman-4-amine hydrochloride is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article delves into the biological properties of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

(S)-6,8-Dichlorochroman-4-amine hydrochloride possesses a unique chemical structure characterized by a dichlorinated chroman ring system. The presence of chlorine atoms at the 6 and 8 positions enhances its biological activity through various mechanisms.

Biological Activity Overview

The biological activities of (S)-6,8-Dichlorochroman-4-amine hydrochloride include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of (S)-6,8-Dichlorochroman-4-amine hydrochloride against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Escherichia coli | 0.125 |

| Pseudomonas aeruginosa | 0.25 |

The compound demonstrated lower cytotoxicity in human cell lines, suggesting a favorable therapeutic index.

Anticancer Activity

In vitro studies have assessed the anticancer potential of (S)-6,8-Dichlorochroman-4-amine hydrochloride against various cancer cell lines, including:

- HeLa Cells : No significant toxicity was observed at concentrations up to 200 µM.

- MCF-7 Cells : The compound exhibited an IC50 value of 15 µM, indicating effective inhibition of cell growth.

Case Study: HeLa Cell Line

In a controlled study, (S)-6,8-Dichlorochroman-4-amine hydrochloride was tested on HeLa cells. The results showed:

- Cell Viability : 85% at 100 µM concentration.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

Anti-inflammatory Effects

The anti-inflammatory activity was evaluated using a lipopolysaccharide (LPS)-induced model. Treatment with (S)-6,8-Dichlorochroman-4-amine hydrochloride resulted in:

- Reduction in Pro-inflammatory Cytokines : IL-6 and TNF-alpha levels decreased significantly.

The proposed mechanisms through which (S)-6,8-Dichlorochroman-4-amine hydrochloride exerts its biological effects include:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Modulation of Signaling Pathways : It may interact with signaling molecules that regulate inflammation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.